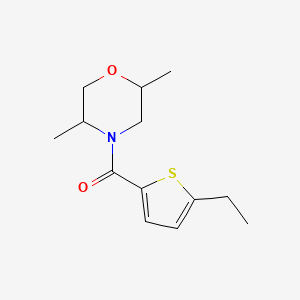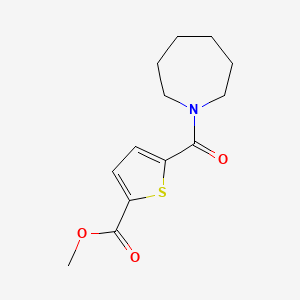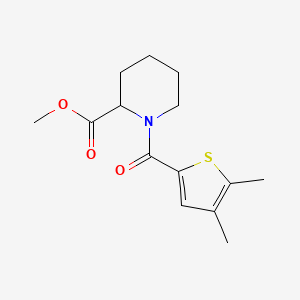
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone, also known as DMEM, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of morpholine derivatives and has been found to be useful in various fields such as medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone is not fully understood. However, it has been suggested that (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone may exert its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been reported to increase the levels of glutathione, an antioxidant that helps protect cells from oxidative stress. Furthermore, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been reported to have low toxicity, making it a safe compound to work with. However, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in aqueous solutions. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone also has limited stability in acidic environments, which can affect its biological activity.
Direcciones Futuras
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has several potential future directions for research. One possible direction is the development of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the use of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone in material science, where it can be used as a building block for the synthesis of new materials with unique properties. Furthermore, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone can be used as a tool for studying the mechanisms of cellular processes, such as apoptosis and inflammation. Overall, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has great potential for future research in various fields, making it an exciting compound for scientific exploration.
Métodos De Síntesis
The synthesis of (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone involves the reaction of 2,5-dimethylmorpholine and 5-ethyl-2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate which is then treated with a reducing agent such as sodium borohydride to yield (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone. This method has been reported to have a good yield and purity of the final product.
Aplicaciones Científicas De Investigación
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Furthermore, (2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone has been reported to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-4-11-5-6-12(17-11)13(15)14-7-10(3)16-8-9(14)2/h5-6,9-10H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRNCLHBONATOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CC(OCC2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-2-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethanol](/img/structure/B7544353.png)

![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)





![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)

![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)